molecular formula C13H19N3O3 B7092320 1-cyclopropyl-4-(3,5-dimethyl-4H-1,2-oxazole-5-carbonyl)piperazin-2-one

1-cyclopropyl-4-(3,5-dimethyl-4H-1,2-oxazole-5-carbonyl)piperazin-2-one

Cat. No.: B7092320
M. Wt: 265.31 g/mol
InChI Key: WGPFDHNDJOXTNO-UHFFFAOYSA-N
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Description

1-cyclopropyl-4-(3,5-dimethyl-4H-1,2-oxazole-5-carbonyl)piperazin-2-one is a complex organic compound that features a cyclopropyl group, a piperazinone ring, and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-4-(3,5-dimethyl-4H-1,2-oxazole-5-carbonyl)piperazin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and an amine.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate the substitution reaction.

    Formation of the piperazinone ring: This can be accomplished through a cyclization reaction involving a suitable diamine and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-4-(3,5-dimethyl-4H-1,2-oxazole-5-carbonyl)piperazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl and oxazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyclopropyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-cyclopropyl-4-(3,5-dimethyl-4H-1,2-oxazole-5-carbonyl)piperazin-2-one has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Pharmaceuticals: The compound is investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-4-(3,5-dimethyl-4H-1,2-oxazole-5-carbonyl)piperazin-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The oxazole moiety is known to interact with biological macromolecules, while the piperazinone ring can enhance binding affinity and specificity. The cyclopropyl group may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclopropyl-4-(3,5-dimethyl-4H-1,2-oxazole-5-carbonyl)piperidine
  • 1-cyclopropyl-4-(3,5-dimethyl-4H-1,2-oxazole-5-carbonyl)morpholine

Uniqueness

1-cyclopropyl-4-(3,5-dimethyl-4H-1,2-oxazole-5-carbonyl)piperazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazinone ring distinguishes it from similar compounds, potentially offering different pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

1-cyclopropyl-4-(3,5-dimethyl-4H-1,2-oxazole-5-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-9-7-13(2,19-14-9)12(18)15-5-6-16(10-3-4-10)11(17)8-15/h10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPFDHNDJOXTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(C1)(C)C(=O)N2CCN(C(=O)C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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